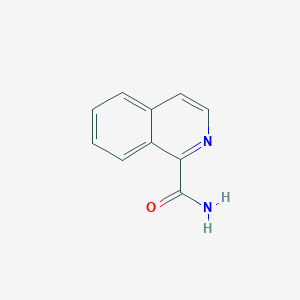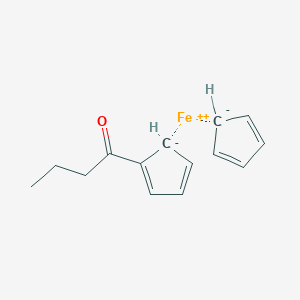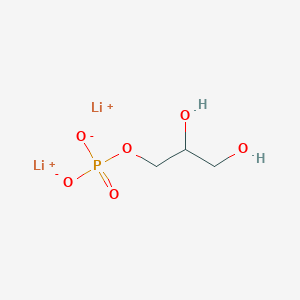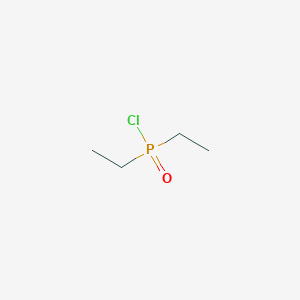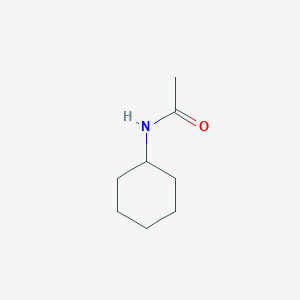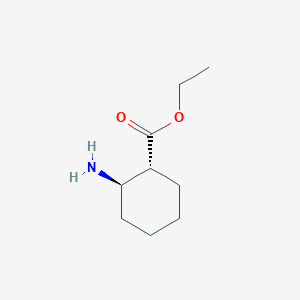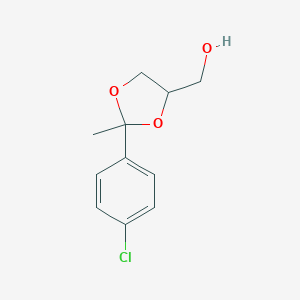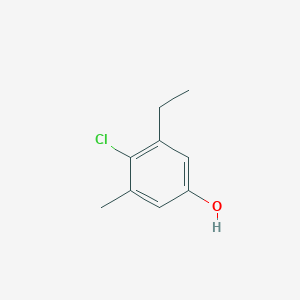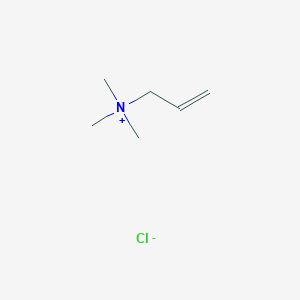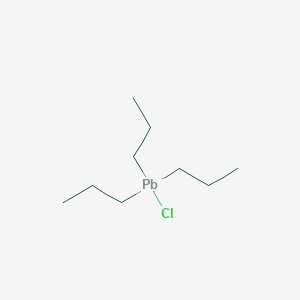
Tripropyl lead chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropyl lead chloride is a chemical compound that belongs to the family of organolead compounds. It is a colorless liquid that is highly toxic and has been used as a gasoline additive in the past. However, due to its harmful effects on human health and the environment, it has been banned in most countries.
Wirkmechanismus
The exact mechanism of action of tripropyl lead chloride as a catalyst is not fully understood. However, it is believed that it acts as a Lewis acid catalyst by accepting a pair of electrons from the reactant molecule and forming a complex with it. This complex then undergoes further reactions to form the desired product.
Biochemische Und Physiologische Effekte
Tripropyl lead chloride is highly toxic and can cause severe damage to the nervous system, kidneys, and liver. It can also lead to anemia, gastrointestinal problems, and reproductive disorders. Exposure to tripropyl lead chloride can occur through inhalation, ingestion, or skin contact.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tripropyl lead chloride as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and purified. However, its highly toxic nature makes it difficult to handle and requires strict safety precautions.
Zukünftige Richtungen
There are several future directions for the use of tripropyl lead chloride in organic synthesis. One area of research is the development of new and more efficient catalysts based on tripropyl lead chloride. Another area of research is the investigation of the mechanism of action of tripropyl lead chloride and its interactions with other molecules. Finally, there is a need for further studies on the toxic effects of tripropyl lead chloride and the development of safer alternatives for use in organic synthesis.
Synthesemethoden
Tripropyl lead chloride can be synthesized by reacting lead chloride with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and produces tripropyl lead chloride as the main product.
Wissenschaftliche Forschungsanwendungen
Tripropyl lead chloride has been extensively studied for its use as a catalyst in organic synthesis. It has been found to be an effective catalyst for a wide range of reactions such as Friedel-Crafts acylation, aldol condensation, and Diels-Alder reactions.
Eigenschaften
CAS-Nummer |
1520-71-4 |
|---|---|
Produktname |
Tripropyl lead chloride |
Molekularformel |
C9H21ClPb |
Molekulargewicht |
372 g/mol |
IUPAC-Name |
chloro(tripropyl)plumbane |
InChI |
InChI=1S/3C3H7.ClH.Pb/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
QKQJBHIQKVJZMF-UHFFFAOYSA-M |
SMILES |
CCC[Pb](CCC)(CCC)Cl |
Kanonische SMILES |
CCC[Pb](CCC)(CCC)Cl |
Andere CAS-Nummern |
1520-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



